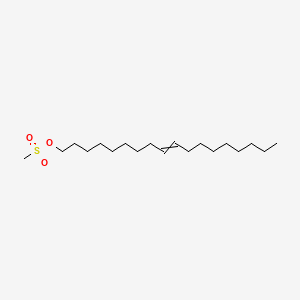

(Z)-Octadec-9-en-1-yl methanesulfonate

Description

Contextualization within Long-Chain Unsaturated Aliphatic Compounds

(Z)-Octadec-9-en-1-yl methanesulfonate (B1217627) belongs to the broad class of long-chain unsaturated aliphatic compounds. wikipedia.orgvedantu.com These molecules are characterized by a backbone of carbon atoms linked in an open chain, which can be straight or branched. vedantu.comsolubilityofthings.com The "unsaturated" designation signifies the presence of at least one carbon-carbon double or triple bond. noaa.govpcc.eu In the case of oleyl mesylate, the structure is defined by an 18-carbon chain with a cis ('Z') double bond at the ninth carbon position. This particular geometry is a hallmark of oleic acid and its derivatives, which are abundant in nature, particularly in vegetable and animal fats and oils. vedantu.com

The physical properties of aliphatic compounds, such as their boiling point and density, are influenced by the length of the carbon chain. pcc.eu Due to their non-polar nature, they are generally insoluble in water but soluble in organic solvents. pcc.eu The presence of the double bond in unsaturated aliphatics like oleyl mesylate makes them more reactive than their saturated counterparts (alkanes). vedantu.comnoaa.gov This increased reactivity is a key attribute that chemists exploit for synthetic transformations. noaa.gov

Significance of Methanesulfonate Esters as Versatile Synthetic Intermediates

The synthetic utility of (Z)-octadec-9-en-1-yl methanesulfonate is largely attributed to its terminal methanesulfonate group, often abbreviated as mesylate (MsO-). wikipedia.org Mesylates are esters of methanesulfonic acid. wikipedia.org In organic chemistry, the mesylate group is renowned as an excellent "leaving group" in nucleophilic substitution and elimination reactions. wikipedia.orgmasterorganicchemistry.com

This property arises because the methanesulfonate anion (CH₃SO₃⁻) is a very weak base, a consequence of its parent acid, methanesulfonic acid, being a strong acid. masterorganicchemistry.comwikipedia.org The negative charge on the anion is effectively delocalized through resonance across the three oxygen atoms, stabilizing it once it has departed from the carbon backbone. This inherent stability facilitates the cleavage of the carbon-oxygen bond, allowing for the introduction of a wide variety of nucleophiles at that position. The conversion of an alcohol, which has a poor leaving group (hydroxide ion, HO⁻), into a mesylate dramatically enhances its reactivity, making it a cornerstone strategy in multi-step organic synthesis. masterorganicchemistry.com

Scope and Research Trajectories Pertaining to (Z)-Oleyl Mesylate Derivatives

Research involving this compound and its derivatives spans several areas of chemical science. As a derivative of oleyl alcohol, it has been explored in the context of lipid-based drug delivery systems. medchemexpress.com The long aliphatic chain provides lipophilicity, which can be advantageous for the formulation of certain pharmaceutical agents. medchemexpress.com

Furthermore, the reactivity of the mesylate group allows for the synthesis of a variety of oleyl derivatives. For instance, it can be readily converted into other functional groups, such as azides, halides, and thiols, by reacting it with the corresponding nucleophiles. These derivatives can then serve as precursors for more complex molecules. The double bond within the oleyl chain also offers a site for further chemical modification, such as through epoxidation or cleavage reactions, further expanding its synthetic potential. For example, oleylamine, a related compound, is used in the synthesis of nanoparticles for biomedical applications, highlighting the utility of the oleyl scaffold. nih.govrsc.orggoogle.com

The synthesis of oleyl mesylate itself is a straightforward process, typically involving the reaction of oleyl alcohol with methanesulfonyl chloride in the presence of a base like pyridine (B92270). masterorganicchemistry.comchemicalbook.com This reaction proceeds with high yield, making the starting material readily accessible for further research and development. chemicalbook.com

Historical Perspectives on Functionalized Aliphatic Mesylates

The development of functionalized aliphatic mesylates is intrinsically linked to the broader history of organic chemistry and the understanding of reaction mechanisms. The concept of converting alcohols into better leaving groups to facilitate substitution reactions has been a fundamental advancement. While the history of chemistry dates back millennia, the systematic study of organic reactions and functional groups began to flourish in the 19th century. wikipedia.orglumenlearning.com

The use of sulfonate esters, including mesylates and the closely related tosylates (p-toluenesulfonates), became prominent in the mid-20th century as chemists sought more reliable and versatile methods for organic synthesis. masterorganicchemistry.comresearchgate.net These reagents provided a significant advantage over older methods that often required harsh conditions or resulted in undesired side reactions. The term "mesyl" as a shorthand for the methanesulfonyl group was coined in 1938. wikipedia.org The development of these tools was crucial for the synthesis of complex natural products and pharmaceuticals, where precise control over chemical transformations is paramount. The study of sulfonate ester formation and reactivity continues to be an active area of research, particularly concerning their potential as trace impurities in pharmaceutical manufacturing processes. pqri.orgacs.org

Chemical Data Tables

This compound

| Property | Value |

| CAS Number | 35709-09-2 scbt.comsapphirebioscience.com |

| Molecular Formula | C₁₉H₃₈O₃S scbt.comsapphirebioscience.com |

| Molecular Weight | 346.57 g/mol scbt.comsapphirebioscience.com |

| Alternate Names | Oleyl Mesylate, (Z)-9-Octadecen-1-yl methanesulfonate scbt.comcymitquimica.com |

| Boiling Point | 465.7°C at 760 mmHg |

| Density | 0.954 g/cm³ |

| Flash Point | 235.4°C |

Properties

Molecular Formula |

C19H38O3S |

|---|---|

Molecular Weight |

346.6 g/mol |

IUPAC Name |

octadec-9-enyl methanesulfonate |

InChI |

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3 |

InChI Key |

SFCVHVDJESFESU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |

Origin of Product |

United States |

Nomenclature, Stereochemical Considerations, and Structural Analogues of Z Octadec 9 En 1 Yl Methanesulfonate

IUPAC Nomenclature and Common Synonyms in Academic Literature

The chemical compound with the structure corresponding to an oleyl group attached to a methanesulfonate (B1217627) ester is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as (9Z)-9-octadecenyl methanesulfonate . nih.gov This formal name precisely describes the molecule's composition: a methanesulfonate group attached to an eighteen-carbon chain with a cis (Z) double bond at the ninth carbon atom.

In scientific and commercial literature, this compound is frequently referred to by several synonyms. The most common of these is oleyl mesylate . nih.govnih.gov The term "mesylate" is a common abbreviation for methanesulfonate. Given the prevalence of oleyl alcohol as a starting material, the name "oleyl methanesulfonate" is also widely used. nih.govnih.gov The stereochemistry of the double bond is often explicitly stated, leading to synonyms such as cis-9-Octadecenyl mesylate and (Z)-9-Octadecen-1-yl methanesulfonate . nih.govnih.gov

A summary of the nomenclature for this compound is provided in the table below.

| Nomenclature Type | Name |

| IUPAC Name | (9Z)-9-octadecenyl methanesulfonate |

| Common Synonym | Oleyl mesylate |

| Common Synonym | Oleyl methanesulfonate |

| Common Synonym | cis-9-Octadecenyl mesylate |

| Common Synonym | (Z)-9-Octadecen-1-yl methanesulfonate |

| CAS Number | 35709-09-2 |

Stereochemical Integrity of the (Z)-Configuration at the C-9 Olefinic Bond

The synthesis of (Z)-Octadec-9-en-1-yl methanesulfonate from its corresponding alcohol, (Z)-octadec-9-en-1-ol (oleyl alcohol), is a process that maintains the stereochemistry of the double bond. The reaction involves the conversion of the alcohol's hydroxyl group into a methanesulfonate ester. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534).

The mechanism of this reaction is crucial to understanding the retention of the (Z)-configuration. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. nih.gov This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion intermediate by the base to yield the final methanesulfonate ester. nih.gov

Importantly, the carbon-oxygen bond of the original alcohol is not broken during this process. nih.govnih.gov The reaction occurs at the oxygen atom, and the carbon backbone of the oleyl group, including the C-9 double bond, remains unaffected. Consequently, the (Z) or cis geometry of the olefinic bond is preserved in the resulting methanesulfonate product. This stereochemical retention is a key feature of the mesylation reaction and is critical for applications where the specific geometry of the unsaturated chain is important.

Relationship to (Z)-Octadec-9-en-1-ol (Oleyl Alcohol) and Methanesulfonic Acid

This compound is a sulfonate ester derivative of two parent molecules: (Z)-octadec-9-en-1-ol, commonly known as oleyl alcohol, and methanesulfonic acid. Oleyl alcohol provides the long, unsaturated hydrocarbon tail (the oleyl group), while methanesulfonic acid provides the methanesulfonyl group.

The formation of the methanesulfonate ester is a standard organic transformation where the hydroxyl group (-OH) of the alcohol is converted into a good leaving group. The reaction is typically carried out using methanesulfonyl chloride (CH₃SO₂Cl), the acid chloride of methanesulfonic acid, rather than the acid itself. researchgate.net A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. researchgate.net

CH₃(CH₂)₇CH=CH(CH₂)₈OH + CH₃SO₂Cl → CH₃(CH₂)₇CH=CH(CH₂)₈OSO₂CH₃ + HCl (Z)-Octadec-9-en-1-ol + Methanesulfonyl chloride → this compound + Hydrochloric acid

This transformation is significant because the hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. By converting it to a methanesulfonate group, it becomes an excellent leaving group, readily displaced by a wide range of nucleophiles. This makes this compound a versatile intermediate in organic synthesis for introducing the oleyl group into other molecules.

Comparative Analysis with Related Saturated and Branched-Chain Methanesulfonates

The properties of this compound can be better understood by comparing it to its saturated and branched-chain analogues. The key structural differences—the presence of a double bond and the linearity of the alkyl chain—have a significant impact on the physical and chemical properties of these molecules.

| Compound | Structure | Key Structural Feature | Expected Impact on Properties |

| This compound | CH₃(CH₂)₇CH=CH(CH₂)₈OSO₂CH₃ | cis-Double bond | Lower melting point, increased fluidity, potential for specific chemical reactions at the double bond. |

| Octadecyl methanesulfonate (Stearyl methanesulfonate) | CH₃(CH₂)₁₇OSO₂CH₃ | Fully saturated linear chain | Higher melting point, more ordered packing in the solid state, less reactive hydrocarbon chain. |

| Branched-Chain Octadecyl methanesulfonate (e.g., iso-octadecyl methanesulfonate) | Branched C₁₈H₃₇OSO₂CH₃ | Branched alkyl chain | Lower melting point than the linear saturated analogue, disrupted packing, altered surface activity. |

The presence of the cis-double bond in this compound introduces a "kink" in the long alkyl chain. This prevents the molecules from packing as efficiently as their saturated linear counterpart, octadecyl methanesulfonate (stearyl methanesulfonate). Consequently, oleyl methanesulfonate is expected to have a lower melting point and exist as a liquid at room temperature, whereas stearyl methanesulfonate is a solid.

Branched-chain methanesulfonates, where methyl or other alkyl groups are present along the main carbon chain, also exhibit disrupted packing compared to their linear isomers. This generally leads to lower melting points and can influence their surface-active properties. The position and size of the branching can affect properties such as the critical micelle concentration and surface tension reduction in aqueous solutions.

From a chemical reactivity standpoint, the double bond in oleyl methanesulfonate is a site for various addition reactions (e.g., hydrogenation, halogenation, epoxidation) that are not possible with the saturated analogues. The methanesulfonate group in all three types of compounds serves as a good leaving group for nucleophilic substitution reactions.

Design Principles for Novel Analogues and Derivatives

The design of novel analogues and derivatives of this compound is guided by the intended application, often leveraging the unique properties of the oleyl chain and the reactivity of the methanesulfonate group. Key design principles include:

Modification of the Alkyl Chain:

Varying Unsaturation: The position and stereochemistry of the double bond can be altered. For instance, shifting the double bond along the chain or changing the configuration from cis (Z) to trans (E) would impact the molecule's shape and physical properties. Introducing additional double bonds, as seen in linoleyl or linolenyl analogues, would further influence fluidity and reactivity.

Introducing Branching: The incorporation of methyl or other alkyl branches onto the hydrocarbon chain can be used to fine-tune the physical properties, such as melting point and solubility, and to modulate the molecule's interaction with biological membranes or other surfaces.

Altering Chain Length: Shortening or lengthening the alkyl chain provides a straightforward way to adjust the hydrophobicity of the molecule.

Functionalization at the Double Bond: The cis-double bond serves as a handle for introducing new functional groups. For example, epoxidation of the double bond followed by ring-opening can lead to a variety of di-functionalized derivatives.

Substitution of the Methanesulfonate Group: While the methanesulfonate is an excellent leaving group, it can be replaced by other sulfonate esters (e.g., tosylates, triflates) to modulate reactivity. More significantly, it can be displaced by a wide array of nucleophiles to generate a diverse range of derivatives. This is a primary strategy for using oleyl methanesulfonate as a building block. For example, reaction with amines would yield long-chain amines, while reaction with carboxylates would produce esters.

Bio-inspired Design: In the context of drug delivery and biomaterials, analogues are often designed to mimic natural lipids. This can involve attaching polar head groups (e.g., phosphocholine, ethanolamine) to the oleyl chain via displacement of the methanesulfonate group to create phospholipids (B1166683) with specific properties. The oleyl chain itself is a common motif in membrane lipids, and its incorporation into novel structures can enhance their interaction with cell membranes.

The overarching principle in designing novel analogues is the systematic modification of the structure to achieve a desired function, whether it be to enhance surface activity, improve biocompatibility, or create a specific chemical reactivity. The structure-activity relationship is a key consideration, where changes in the molecular architecture are correlated with changes in the observed properties or biological activity. nih.gov

Synthetic Methodologies for the Preparation of Z Octadec 9 En 1 Yl Methanesulfonate

Direct Mesylation Strategies from (Z)-Octadec-9-en-1-ol

The most straightforward approach for the synthesis of (Z)-Octadec-9-en-1-yl methanesulfonate (B1217627) involves the direct reaction of (Z)-Octadec-9-en-1-ol with a suitable mesylating agent. This method is favored for its atom economy and operational simplicity.

Stoichiometric Mesylation Reagents (e.g., Methanesulfonyl Chloride, Methanesulfonic Anhydride)

Methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (B1165640) (Ms₂O) are the most commonly employed stoichiometric reagents for this transformation. The reaction involves the nucleophilic attack of the hydroxyl group of oleyl alcohol on the electrophilic sulfur atom of the mesylating agent.

A reported procedure for the synthesis of oleyl methanesulfonate utilizes methanesulfonyl chloride in the presence of pyridine (B92270) as a base and chloroform (B151607) as the solvent. The reaction, conducted at ice-bath temperatures followed by stirring at room temperature, yields the desired product. One specific example reports a high yield of 90% for this transformation. The product is typically purified by washing the organic layer with dilute acid and base to remove pyridine and unreacted starting materials, followed by crystallization.

Methanesulfonic anhydride is another effective reagent for mesylation. chemicalbook.com A key advantage of using methanesulfonic anhydride is the avoidance of chlorinated byproducts, which can sometimes be formed when using methanesulfonyl chloride. commonorganicchemistry.com However, it has been noted that methanesulfonic anhydride may not be suitable for the mesylation of certain unsaturated alcohols. wikipedia.org

The general reaction schemes are as follows:

Using Methanesulfonyl Chloride: CH₃(CH₂)₇CH=CH(CH₂)₈OH + CH₃SO₂Cl + Base → CH₃(CH₂)₇CH=CH(CH₂)₈OSO₂CH₃ + Base·HCl

Using Methanesulfonic Anhydride: CH₃(CH₂)₇CH=CH(CH₂)₈OH + (CH₃SO₂)₂O + Base → CH₃(CH₂)₇CH=CH(CH₂)₈OSO₂CH₃ + Base·CH₃SO₃H

Influence of Base Selection on Reaction Yield and Purity

The choice of base is critical in the mesylation of alcohols, as it serves to neutralize the acidic byproduct (HCl or methanesulfonic acid) and can influence the reaction mechanism, yield, and purity of the final product.

Commonly used bases include tertiary amines such as pyridine and triethylamine (B128534) (TEA). The selection of the base can dictate the reaction pathway. With a less sterically hindered and less basic amine like pyridine, the reaction is believed to proceed through a direct nucleophilic attack of the alcohol on the methanesulfonyl chloride. chemistrysteps.com

In contrast, when a stronger, more hindered base like triethylamine is used, the reaction may proceed via an E1cb elimination mechanism to form a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). wikipedia.org The alcohol then adds to this intermediate. This pathway can be advantageous for sterically hindered alcohols. For primary alcohols like oleyl alcohol, both mechanisms are generally effective. A study on the mesylation of various primary alcohols found that N,N-dimethylbutylamine and triethylamine were particularly effective. researchgate.netmasterorganicchemistry.com

The basicity and nucleophilicity of the chosen amine can also impact the potential for side reactions, such as the formation of quaternary ammonium (B1175870) salts or elimination reactions that could compromise the integrity of the double bond. Careful selection is therefore paramount for achieving high purity and yield.

Table 1: Common Bases for Mesylation and Their Properties

| Base | Structure | pKa of Conjugate Acid | Key Characteristics |

|---|---|---|---|

| Pyridine | C₅H₅N | 5.25 | Aromatic amine, often used as both base and solvent. |

| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 | Common, inexpensive, and effective base. |

| N,N-Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | 10.75 | Sterically hindered, non-nucleophilic base. |

Solvent Effects and Reaction Condition Optimization (Temperature, Concentration)

The choice of solvent plays a significant role in the mesylation reaction by influencing the solubility of reactants, the reaction rate, and the stabilization of intermediates. Dichloromethane (B109758) (DCM) and chloroform are frequently used solvents for these reactions due to their inert nature and ability to dissolve both the alcohol and the mesylating agent. mdma.ch

Reaction temperature is another crucial parameter to control. Mesylation reactions are typically initiated at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and to minimize potential side reactions. The reaction is then often allowed to warm to room temperature to ensure completion. In the case of oleyl alcohol, a procedure involving initial cooling in an ice bath has been reported.

Concentration of the reactants can also affect the reaction outcome. A typical procedure involves an approximately 0.2 M solution of the alcohol. The stoichiometry of the reagents is also important, with a slight excess of the mesylating agent and the base often being used to drive the reaction to completion.

In-Situ Generation of Mesylating Agents

While less common for the synthesis of simple alkyl mesylates, methods for the in-situ generation of mesylating agents offer potential advantages in terms of safety and handling, as they avoid the isolation of the often moisture-sensitive and corrosive sulfonylating reagents.

One innovative approach involves the electrochemical synthesis of sulfonic anhydrides from sulfonic acids. This method allows for the in-situ generation of methanesulfonic anhydride, which can then be directly used for the mesylation of alcohols in a one-pot procedure under mild conditions. This technique circumvents the need for harsh dehydrating agents typically used in the preparation of sulfonic anhydrides.

Indirect Synthetic Pathways via Pre-Functionalized Oleyl Derivatives

Although direct mesylation of oleyl alcohol is the most common route, indirect pathways can also be envisioned. These methods typically involve the conversion of oleyl alcohol to another functional group, which is then displaced by a mesylate anion. For instance, oleyl alcohol can be converted to an oleyl halide (e.g., oleyl bromide or iodide) or an oleyl tosylate. Subsequent nucleophilic substitution with a methanesulfonate salt, such as silver mesylate or an alkali metal mesylate, could then yield the desired product.

However, these two-step sequences are generally less efficient than direct mesylation and are more commonly employed when the direct conversion is problematic or when stereochemical inversion at the alcohol carbon is desired. Since the direct mesylation of primary alcohols like oleyl alcohol is typically high-yielding and proceeds with retention of configuration, these indirect routes are less frequently utilized for the synthesis of (Z)-Octadec-9-en-1-yl methanesulfonate.

Stereocontrol and Preservation of the (Z)-Olefinic Configuration During Synthesis

A paramount consideration in the synthesis of this compound is the preservation of the cis or (Z)-geometry of the C9-C10 double bond.

The direct mesylation of an alcohol does not involve breaking the C-O bond of the alcohol. masterorganicchemistry.comlibretexts.org The reaction occurs at the oxygen atom, and therefore, the stereochemistry at the carbon atom bearing the hydroxyl group is retained. For (Z)-Octadec-9-en-1-ol, which is a primary alcohol and thus achiral at the C1 position, the primary concern is the stability of the double bond under the reaction conditions.

The use of non-nucleophilic, sterically hindered bases and controlled temperatures can minimize the risk of side reactions that could compromise the (Z)-configuration. Potential side reactions include E2 elimination, which would lead to the formation of a diene, or isomerization of the double bond from the cis (Z) to the more stable trans (E) isomer. The basic conditions required for the mesylation could potentially promote such isomerization, although for an isolated double bond far from the reaction center, this is generally not a major issue under standard mesylation conditions. Careful monitoring of the reaction and purification of the product are essential to ensure the isomeric purity of the final compound.

Table 2: List of Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| (Z)-Octadec-9-en-1-ol | (9Z)-Octadec-9-en-1-ol |

| Methanesulfonyl Chloride | Methanesulfonyl chloride |

| Methanesulfonic Anhydride | Methanesulfonic anhydride |

| Pyridine | Pyridine |

| Triethylamine | N,N-Diethylethanamine |

| Dichloromethane | Dichloromethane |

| Chloroform | Trichloromethane |

| Oleyl bromide | (9Z)-1-Bromooctadec-9-ene |

| Oleyl iodide | (9Z)-1-Iodooctadec-9-ene |

| Oleyl tosylate | (9Z)-Octadec-9-en-1-yl 4-methylbenzenesulfonate |

Purification and Isolation Techniques for Research-Grade Material

Achieving high purity is critical for the subsequent use of this compound in research and synthesis, as residual impurities such as unreacted oleyl alcohol, excess reagents, or side products can interfere with downstream reactions. A multi-step approach combining extractive workup with chromatographic methods is typically employed to isolate research-grade material.

Aqueous Extractive Workup: The initial purification step following the mesylation reaction involves a liquid-liquid extraction to remove water-soluble impurities. The reaction mixture, typically in an organic solvent like dichloromethane (DCM), is systematically washed with a series of aqueous solutions. This standard procedure includes washing with water to remove the bulk of water-soluble by-products, followed by a wash with a dilute acid (e.g., 10% HCl) to neutralize and remove residual amine bases like triethylamine or pyridine. Subsequently, a wash with a basic solution (e.g., saturated sodium bicarbonate) removes any remaining acidic species. A final wash with saturated brine helps to remove residual water from the organic layer before it is dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. mdma.chcommonorganicchemistry.com

Column Chromatography: For obtaining high-purity, research-grade this compound, column chromatography is the most effective technique. researchgate.netsemanticscholar.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. khanacademy.org Given the non-polar nature of the long alkyl chain in oleyl mesylate, a solvent system with low to moderate polarity is used as the eluent. A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or heptane (B126788) is commonly employed, starting with a low concentration of the more polar solvent and gradually increasing it to elute compounds of increasing polarity. researchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

Recrystallization: While highly effective for solid compounds, recrystallization is less commonly used for long-chain unsaturated mesylates like oleyl mesylate, which are often oils or low-melting solids. If the compound can be induced to crystallize, this technique can be highly efficient for removing impurities. The process would involve dissolving the crude material in a minimum amount of a hot solvent and allowing it to cool slowly. The choice of solvent is critical; an ideal solvent would dissolve the mesylate well at high temperatures but poorly at low temperatures. For oily compounds, "oiling out" can be a challenge, where the compound separates as a liquid instead of forming crystals. researchgate.net

Below is an interactive table summarizing the common purification techniques.

| Technique | Purpose | Typical Reagents/Materials | Key Considerations |

| Aqueous Workup | Removal of water-soluble reagents and by-products (e.g., amine hydrochlorides, excess methanesulfonyl chloride). | Deionized Water, 10% HCl, Saturated NaHCO₃, Saturated Brine. | Ensures complete neutralization and removal of reagents before concentration. mdma.ch |

| Column Chromatography | Separation of the target mesylate from unreacted alcohol and other organic impurities. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient. researchgate.net | The polarity of the eluent is critical for achieving good separation. TLC is used to monitor fractions. semanticscholar.org |

| Recrystallization | Final purification to achieve high crystalline purity (if applicable). | Various organic solvents (e.g., ethanol, hexane). | Often challenging for oily or low-melting point compounds. researchgate.net |

Sustainable and Green Chemistry Approaches in Mesylate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for mesylation reactions. These approaches aim to reduce waste, eliminate the use of hazardous solvents and reagents, and improve energy efficiency.

The term "catalyst-free" in this context generally refers to reactions that proceed to completion with stoichiometric reagents without the need for a substance to accelerate the reaction rate. The conventional synthesis of alkyl mesylates is a prime example of such a protocol.

The most common method for preparing this compound involves the reaction of oleyl alcohol with methanesulfonyl chloride in the presence of a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine. mdma.chcommonorganicchemistry.com In this process, the amine acts as a reagent to neutralize the hydrochloric acid generated during the reaction, driving it to completion. This method is considered catalyst-free as the base is consumed stoichiometrically.

Reaction with Methanesulfonyl Chloride:

Reagents: Oleyl alcohol, Methanesulfonyl Chloride (MsCl), Triethylamine (TEA) or Pyridine.

Solvent: Typically a chlorinated solvent like Dichloromethane (DCM).

Mechanism: The alcohol nucleophilically attacks the sulfonyl chloride, and the amine base scavenges the resulting HCl. masterorganicchemistry.com

An alternative catalyst-free approach involves using methanesulfonic anhydride as the mesylating agent. commonorganicchemistry.com This method offers a distinct green advantage over using methanesulfonyl chloride because it avoids the formation of chlorinated by-products. The only by-product is methanesulfonic acid, which is neutralized by the base. wikipedia.orgchemicalbook.com

Reaction with Methanesulfonic Anhydride:

Reagents: Oleyl alcohol, Methanesulfonic Anhydride (Ms₂O), Triethylamine or Pyridine. chemicalbook.com

Solvent: Aprotic organic solvents.

Advantage: Eliminates the potential for alkyl chloride side-product formation, leading to a cleaner reaction profile. wikipedia.org

The table below compares these two primary catalyst-free methodologies.

| Mesylating Agent | Base (Stoichiometric) | Typical Solvent | Key By-product | Green Advantage |

| Methanesulfonyl Chloride (MsCl) | Triethylamine, Pyridine | Dichloromethane (DCM) | Amine Hydrochloride | Well-established, readily available reagents. mdma.ch |

| Methanesulfonic Anhydride (Ms₂O) | Triethylamine, Pyridine | Dichloromethane (DCM) | Amine Methanesulfonate | Avoids formation of chlorinated by-products. wikipedia.orgchemicalbook.com |

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs), particularly hazardous solvents like dichloromethane. Research into mesylation has yielded promising solvent-minimizing and aqueous-phase alternatives.

A notable green innovation is the development of a water-solvent method for the mesylation of primary alcohols. rsc.org This Schotten-Baumann-type reaction is performed using methanesulfonyl chloride, potassium hydroxide (B78521) (KOH) as the base, and a catalytic amount of a lipophilic tertiary amine like triethylamine or N,N-dimethylbutylamine. rsc.orgresearchgate.net The reaction's success hinges on maintaining a controlled pH of around 10, which is high enough to neutralize the generated HCl but low enough to prevent rapid hydrolysis of the methanesulfonyl chloride. researchgate.net This methodology represents a significant advancement, replacing organic solvents with water.

| Parameter | Aqueous Phase Mesylation Details |

| Alcohol Substrate | Primary alcohols (including long-chain variants). |

| Reagents | Methanesulfonyl Chloride (MsCl), Potassium Hydroxide (KOH). rsc.org |

| Catalyst | 0.1 equiv. Triethylamine or N,N-Dimethylbutylamine. researchgate.net |

| Solvent | Water. rsc.org |

| Key Condition | pH maintained at ~10 using a pH controller. researchgate.net |

| Green Aspect | Replaces volatile organic solvents with water, reducing environmental impact. rsc.org |

Chemical Reactivity and Mechanistic Transformations of Z Octadec 9 En 1 Yl Methanesulfonate

Elimination Reactions Forming Novel Unsaturated Derivatives

The methanesulfonate (B1217627) group is an excellent leaving group, making (Z)-Octadec-9-en-1-yl methanesulfonate a prime substrate for elimination reactions. masterorganicchemistry.comchemistrysteps.com These reactions involve the removal of the mesylate and a proton from an adjacent carbon atom (a β-proton), resulting in the formation of a new double bond. The structure of oleyl mesylate offers multiple sites for β-proton abstraction, leading to different potential products.

E2 Elimination: Regioselectivity (Zaitsev's vs. Hofmann's Rule) and Stereospecificity

The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a β-proton simultaneously as the leaving group departs. msu.edu The regiochemical outcome of this reaction is governed by the interplay between the stability of the resulting alkene product and steric factors, often summarized by Zaitsev's and Hofmann's rules. masterorganicchemistry.comyoutube.com

Zaitsev's Rule: Predicts the formation of the more substituted, and thus more thermodynamically stable, alkene as the major product. masterorganicchemistry.com This typically occurs with small, unhindered bases.

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is favored when using sterically bulky bases, which preferentially abstract the most accessible (least sterically hindered) β-proton. masterorganicchemistry.comyoutube.com

In the case of this compound, β-protons are available at the C2 and C8 positions. Abstraction from C2 would lead to a terminal diene, while abstraction from C8 would result in a conjugated diene system. The conjugated diene is significantly more stable, and therefore its formation is favored under Zaitsev conditions. A bulky base, however, might favor abstraction of the more accessible protons at C2, leading to the Hofmann product.

The E2 reaction is also stereospecific, requiring an anti-periplanar arrangement between the β-proton and the leaving group. This means the proton and the mesylate group must be in the same plane and oriented at a 180° angle to each other for the reaction to proceed efficiently. masterorganicchemistry.com

| Rule | Favored Base | Site of Proton Abstraction | Major Product | Product Stability |

|---|---|---|---|---|

| Zaitsev | Small base (e.g., Sodium ethoxide) | C8 | (9Z,1E)-Octadeca-1,9-diene (Conjugated) | More stable |

| Hofmann | Bulky base (e.g., Potassium tert-butoxide) | C2 | (Z)-Octadeca-1,9-diene (Non-conjugated) | Less stable |

E1 Elimination: Competition with SN1 and Carbocation Rearrangements

The E1 (unimolecular elimination) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. msu.edu This pathway is typically favored for tertiary and secondary substrates in the presence of a weak base or in a protic solvent.

For this compound, which is a primary mesylate, the E1 pathway is highly unfavorable. The initial formation of a primary carbocation at C1 is an energetically costly step. Consequently, the SN2 reaction (bimolecular nucleophilic substitution) would be the dominant pathway if a good nucleophile is present. E1 reactions are generally not a significant pathway for primary alkyl sulfonates. chemistrysteps.com

If a primary carbocation were to form, it could theoretically undergo rearrangement via a hydride shift to form a more stable secondary carbocation. However, in this specific molecule, a simple 1,2-hydride shift from C2 to C1 would still result in a secondary carbocation that is not allylically or otherwise specially stabilized, making this process less likely to compete effectively with the much faster SN2 reaction.

Base-Mediated vs. Thermal Elimination Protocols

Elimination reactions of alkyl mesylates are most commonly achieved through base-mediation, which follows the E2 or E1 pathways described above. Thermal elimination, or pyrolysis, is an alternative method that does not require a base but typically necessitates high temperatures.

Base-mediated eliminations offer greater control over regioselectivity through the choice of the base (e.g., Zaitsev vs. Hofmann). youtube.com Thermal eliminations, such as the pyrolysis of esters (a reaction not directly applicable to mesylates but analogous in concept), often follow syn-stereochemistry via a cyclic transition state. However, for alkyl sulfonates, thermal conditions are more likely to lead to complex decomposition products rather than a clean elimination. Base-induced elimination is the standard and more predictable protocol for substrates like oleyl mesylate. libretexts.org

| Protocol | Mechanism | Typical Conditions | Applicability to Oleyl Mesylate | Key Characteristics |

|---|---|---|---|---|

| Base-Mediated | E2 (predominantly) | Strong base (e.g., alkoxides) at moderate temperatures | Highly applicable and standard method | Regioselectivity controllable by base choice; stereospecific (anti-elimination) |

| Thermal | Pyrolytic syn-elimination (less common for mesylates) | High temperatures, no solvent/base | Not a standard or efficient method; risk of decomposition | Often proceeds via a cyclic transition state; less predictable for this substrate |

Olefinic Bond Reactivity (C=C Double Bond) in the Presence of the Mesylate Group

The C9=C10 double bond in this compound is sufficiently remote from the C1 mesylate group that its electronic properties are largely unaffected. Therefore, it undergoes the typical reactions of an isolated alkene.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The electron-rich double bond is susceptible to attack by electrophiles.

Halogenation: Reaction with halogens like bromine (Br₂) results in the addition of two bromine atoms across the double bond. This proceeds via a cyclic bromonium ion intermediate, leading to an anti-addition product, yielding (9R,10S)-9,10-dibromooctadecan-1-yl methanesulfonate and its enantiomer.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) across the double bond follows Markovnikov's rule. Since the double bond is symmetrically substituted (disubstituted), the initial carbocation can form at either C9 or C10 with similar stability. This results in a mixture of two constitutional isomers: 9-bromooctadecan-1-yl methanesulfonate and 10-bromooctadecan-1-yl methanesulfonate.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The double bond can be readily oxidized while leaving the mesylate group intact.

Epoxidation: This reaction involves the conversion of the alkene to an epoxide (an oxirane). It is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning the cis (or Z) configuration of the starting alkene is retained in the epoxide product, forming cis-9,10-epoxyoctadecan-1-yl methanesulfonate. rsc.orgmdpi.com Chemo-enzymatic methods using lipases and hydrogen peroxide have also been developed for the epoxidation of similar unsaturated fatty acid derivatives. researchgate.net

Dihydroxylation: This is the process of adding two hydroxyl (-OH) groups across the double bond to form a vicinal diol. wikipedia.org The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This results in the two hydroxyl groups being added to the same face of the double bond, yielding (9R,10S)-octadecane-9,10-diol-1-yl methanesulfonate (a meso compound). libretexts.orglibretexts.org

Anti-dihydroxylation: Can be accomplished in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. This adds the hydroxyl groups to opposite faces of the original double bond. libretexts.org

| Reaction Type | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Halogenation | Br₂ | 9,10-Dibromooctadecan-1-yl methanesulfonate | Anti-addition |

| Hydrohalogenation | HBr | Mixture of 9-bromo- and 10-bromooctadecan-1-yl methanesulfonate | Follows Markovnikov's rule |

| Epoxidation | m-CPBA | cis-9,10-Epoxyoctadecan-1-yl methanesulfonate | Stereospecific; retention of cis geometry |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | (9R,10S)-Octadecane-9,10-diol-1-yl methanesulfonate | Syn-addition; forms a meso diol |

Hydroboration-Oxidation and other Hydration Reactions

The carbon-carbon double bond in this compound is susceptible to various addition reactions, including hydration. Hydroboration-oxidation is a particularly useful method for the anti-Markovnikov hydration of the alkene, leading to the formation of a hydroxyl group.

The reaction proceeds in two steps. First, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the double bond. Due to steric and electronic effects, the boron atom preferentially adds to the less substituted carbon of the alkene. In the case of the internal double bond in oleyl mesylate, this would lead to a mixture of organoborane intermediates where the boron is attached to either the C9 or C10 position. Subsequent oxidation of the organoborane, typically with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond. libretexts.org This results in the formation of a mixture of isomeric diols, specifically (Z)-octadecane-1,9-diol and (Z)-octadecane-1,10-diol.

It is important to note that the methanesulfonate group is generally stable under these conditions. However, borane reagents can reduce esters, albeit at a slower rate than their reaction with alkenes. eujournal.org By carefully controlling the reaction conditions, such as using sterically hindered boranes and maintaining low temperatures, selective hydroboration of the double bond can be achieved with minimal reduction of the methanesulfonate ester. eujournal.org

Other hydration methods, such as acid-catalyzed hydration or oxymercuration-demercuration, would lead to the Markovnikov addition of water, resulting in the formation of a hydroxyl group at the more substituted position of any rearranged carbocation intermediate. However, these methods are less commonly employed for fatty acid derivatives due to potential side reactions and rearrangements.

Table 1: Comparison of Hydration Methods for the Olefinic Bond

| Reaction | Reagents | Regioselectivity | Stereochemistry | Potential Side Reactions |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | Reduction of the methanesulfonate ester |

| Acid-Catalyzed Hydration | H₃O⁺ | Markovnikov | Mixture of Syn and Anti | Carbocation rearrangements |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Markovnikov | Anti-addition | No rearrangements |

Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis)

Olefin metathesis, a powerful tool in organic synthesis, can be applied to this compound to modify its carbon skeleton. nih.gov These reactions are typically catalyzed by transition metal alkylidene complexes, such as Grubbs or Schrock catalysts. harvard.edu

Cross-Metathesis (CM) involves the reaction of the oleyl mesylate with another olefin. For instance, ethenolysis (cross-metathesis with ethylene) would cleave the double bond to produce 1-decen-1-yl methanesulfonate and 1-decene. This provides a route to shorter-chain functionalized molecules. Cross-metathesis with a functionalized alkene, such as methyl acrylate (B77674), can introduce a second functional group into the molecule. researchgate.net The success of cross-metathesis often depends on the relative reactivity of the olefins and the choice of catalyst.

Ring-Closing Metathesis (RCM) is an intramolecular reaction that can be used to form cyclic compounds. To perform RCM on a derivative of oleyl mesylate, a second double bond would need to be introduced into the molecule. For example, if the methanesulfonate were replaced by a dienyl moiety, RCM could be employed to synthesize macrocyclic structures. wikipedia.org The efficiency of RCM is influenced by factors such as ring strain in the product and the concentration of the substrate. nih.gov

Table 2: Examples of Metathesis Reactions on Oleyl Derivatives

| Metathesis Type | Reactant(s) | Catalyst | Product(s) |

| Ethenolysis (CM) | This compound, Ethylene | Grubbs II Catalyst | 1-Decen-1-yl methanesulfonate, 1-Decene |

| Cross-Metathesis | (Z)-Octadec-9-en-1-yl alcohol, Methyl acrylate | Grubbs II Catalyst | Methyl 10-hydroxydec-2-enoate, 1-Decene |

| Ring-Closing Metathesis | A diene derived from oleic acid | Grubbs I Catalyst | Macrocyclic alkene |

Stereochemical Control and Regioselectivity in Olefinic Transformations

Controlling stereochemistry and regioselectivity is crucial in the functionalization of the double bond of this compound.

In hydroboration-oxidation , the addition of the B-H bond across the double bond occurs in a syn fashion, meaning both atoms add to the same face of the double bond. The subsequent oxidation step proceeds with retention of configuration. chemistrysteps.com This stereospecificity, combined with the anti-Markovnikov regioselectivity, allows for predictable synthesis of specific diastereomers of the resulting diols. The use of bulky boranes like 9-BBN can enhance the regioselectivity of the addition to the internal alkene. chemistrysteps.com

In metathesis reactions , the stereochemistry of the newly formed double bond (E/Z isomerism) can often be controlled by the choice of catalyst and reaction conditions. For example, certain ruthenium catalysts are known to favor the formation of Z-alkenes in ring-closing metathesis. wikipedia.org

Reductive Transformations of the Methanesulfonate Ester

The methanesulfonate group is a good leaving group and can be removed through reductive cleavage. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Treatment of this compound with LiAlH₄ would result in the reductive cleavage of the C-O bond, yielding (Z)-octadec-9-ene (oleyl alkene). This reaction proceeds via a nucleophilic attack of a hydride ion on the carbon atom bearing the methanesulfonate group.

Other reducing agents can also be employed. For instance, dissolving metal reductions (e.g., sodium in liquid ammonia) are known to cleave sulfonate esters. Additionally, catalytic hydrogenation with a suitable catalyst (e.g., Raney nickel) can also effect the reduction of the methanesulfonate to the corresponding alkane, although this may also reduce the double bond.

It is also worth noting the development of reductively labile sulfonate esters that can be cleaved under milder, physiological conditions, for example, with glutathione. nih.gov While not a standard synthetic transformation, this highlights the potential for selective cleavage of the sulfonate group in the presence of other functionalities.

Rearrangement Reactions and Neighboring Group Participation Studies

The presence of the double bond at the C9 position can influence reactions at the C1 position through neighboring group participation (NGP). libretexts.org If a carbocation were to form at the C1 position, for example during a solvolysis reaction, the π-electrons of the double bond could act as an internal nucleophile. scribd.com This participation can lead to the formation of a cyclic intermediate, which can have several consequences:

Rate Acceleration: The intramolecular reaction is often faster than the corresponding intermolecular reaction with an external nucleophile.

Stereochemical Control: NGP can lead to retention of configuration at the reaction center due to a double inversion mechanism. nih.gov

Rearranged Products: The cyclic intermediate can be opened by a nucleophile at different positions, leading to the formation of rearranged products. For instance, attack at the C9 or C10 position could lead to the formation of cyclic ethers or other functionalized derivatives.

While specific studies on the neighboring group participation of the double bond in this compound are not widely reported, the principles of NGP suggest that such interactions are possible and could play a significant role in its reactivity under conditions that favor carbocation formation.

Advanced Analytical and Spectroscopic Characterization Techniques for Z Octadec 9 En 1 Yl Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (Z)-Octadec-9-en-1-yl methanesulfonate (B1217627). Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution, configuration, and purity.

¹H NMR: Chemical Shift Analysis, Spin-Spin Coupling, and Stereochemical Assignment

The ¹H NMR spectrum of (Z)-Octadec-9-en-1-yl methanesulfonate would provide key information. The protons on the carbon bearing the methanesulfonate group (C1) would be expected to resonate at a characteristic downfield chemical shift due to the electron-withdrawing nature of the sulfonate ester. The olefinic protons at the C9 and C10 positions would exhibit a chemical shift and a specific spin-spin coupling constant (J-value) characteristic of a cis (Z) configuration. The remaining methylene (B1212753) and the terminal methyl protons of the octadecenyl chain would appear in the upfield region of the spectrum. The protons of the methyl group on the methanesulfonate moiety would present as a distinct singlet.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~4.2 | t | ~6.5 |

| H-9, H-10 | ~5.3 | m | - |

| -CH₂- (aliphatic chain) | ~1.2-2.0 | m | - |

| -CH₃ (C18) | ~0.9 | t | ~7.0 |

¹³C NMR: Carbon Skeleton Characterization and Functional Group Identification

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The C1 carbon, being attached to the oxygen of the methanesulfonate group, would be significantly deshielded and appear at a downfield chemical shift. The olefinic carbons (C9 and C10) would resonate in the characteristic region for sp²-hybridized carbons. The carbon of the methyl group in the methanesulfonate and the carbons of the long alkyl chain would be found in the upfield region.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~70 |

| C9, C10 | ~130 |

| Aliphatic Carbons | ~22-32 |

| C18 | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton spin-spin coupling networks, allowing for the tracing of the connectivity within the octadecenyl chain. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons, confirming the assignments made from the 1D spectra. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This would be instrumental in connecting the methanesulfonate group to the octadecenyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the cis stereochemistry of the double bond through the observation of cross-peaks between the olefinic protons.

Quantitative NMR for Purity Determination and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. researchgate.net By integrating the signals of this compound against a certified internal standard with a known concentration, the absolute purity of the sample could be accurately determined. This technique could also be employed to monitor the progress of the synthesis of the target compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. nih.gov This allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₁₉H₃₈O₃S).

Hypothetical HRMS Data

| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 347.2614 | - | - |

The analysis of the fragmentation patterns observed in the mass spectrum would provide further structural confirmation. Cleavage of the C-O bond of the ester and fragmentation within the long alkyl chain would be expected to be prominent fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by analyzing the fragmentation patterns of a pre-selected precursor ion. researchgate.net For this compound, MS/MS experiments provide characteristic fragment ions that confirm the presence of both the oleyl and methanesulfonate moieties.

When the protonated molecule or a suitable adduct ion of this compound is subjected to collision-induced dissociation (CID), several key fragmentation pathways can be anticipated. The fragmentation of alkyl methanesulfonates is well-documented and typically involves cleavage of the C-O and S-O bonds. researchgate.netaaqr.org

A primary fragmentation pathway involves the loss of the methanesulfonic acid group (CH₃SO₃H), leading to the formation of an oleyl carbocation. Another significant fragmentation is the cleavage of the alkyl-oxygen bond, resulting in a protonated methanesulfonic acid ion or its fragments. The long hydrocarbon chain of the oleyl group can also undergo fragmentation, typically yielding a series of hydrocarbon ions separated by 14 Da (corresponding to CH₂ units), although this is more common in electron ionization (EI) mass spectrometry. libretexts.org

Key expected fragmentation patterns are summarized in the table below.

| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ions (m/z) | Structural Information Gained |

| [M+H]⁺ | Neutral loss of CH₃SO₃H | [C₁₈H₃₅]⁺ | Confirms the C18 aliphatic chain |

| [M+H]⁺ | Cleavage of the O-C bond | [C₁₈H₃₅OH+H]⁺ | Indicates the original oleyl alcohol |

| [M+H]⁺ | Cleavage of the S-O bond | [CH₃SO₂]⁺ | Confirms the methanesulfonyl group |

| [M+Na]⁺ | Neutral loss of CH₃SO₃Na | [C₁₈H₃₅]⁺ | Confirms the C18 aliphatic chain |

These fragmentation patterns provide a detailed fingerprint of the molecule, allowing for its unambiguous identification in complex mixtures. researchgate.netmdpi.com

Ionization Techniques Suited for Long-Chain Aliphatic Esters (e.g., ESI, APCI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of long-chain aliphatic esters like this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common and suitable soft ionization methods for liquid chromatography-mass spectrometry (LC-MS). nih.govyoutube.com

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar molecules. youtube.com It generates ions directly from a liquid solution, typically by creating protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govaocs.org Given the polar nature of the methanesulfonate group, ESI is highly effective for ionizing this compound. It generally produces minimal in-source fragmentation, making it excellent for determining the molecular weight and for subsequent MS/MS analysis. aocs.org For non-polar lipids, ESI often requires the addition of an electrolyte to the mobile phase to facilitate the formation of adduct ions. aocs.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to non-polar compounds that have some thermal stability. youtube.com In APCI, the analyte and solvent are vaporized in a heated tube, and ionization occurs in the gas phase through reactions with charged solvent molecules created by a corona discharge. youtube.comaocs.org While ESI is generally preferred for the polar sulfonate, APCI can be a viable alternative, particularly in normal-phase chromatography where less polar solvents are used. researchgate.net APCI may sometimes induce more fragmentation than ESI but is less susceptible to matrix effects and can handle higher flow rates. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. crimsonpublishers.com They provide a characteristic "fingerprint" based on the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum will exhibit characteristic absorption bands for the sulfonate ester, the long alkyl chain, and the cis-alkene.

Key IR absorption bands are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S=O (Sulfonate) | Asymmetric Stretching | ~1350-1380 |

| S=O (Sulfonate) | Symmetric Stretching | ~1170-1190 |

| S-O-C | Stretching | ~900-1000 |

| C-H (Alkyl) | Stretching | ~2850-2960 |

| C-H (Alkyl) | Bending (Scissoring) | ~1465 |

| C=C (cis-Alkene) | C=C Stretching | ~1650-1660 (weak) |

| =C-H (cis-Alkene) | C-H Stretching | ~3000-3010 |

| =C-H (cis-Alkene) | C-H Bending (Out-of-plane) | ~720-730 |

The strong absorptions corresponding to the S=O stretching vibrations are particularly diagnostic for the methanesulfonate group. nih.govresearchgate.net The presence of bands around 3000 cm⁻¹ and in the 720-730 cm⁻¹ region confirms the unsaturated C=C bond. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. crimsonpublishers.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. crimsonpublishers.com For this compound, the C=C stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. Conversely, the polar S=O bonds that are strong in the IR spectrum will be weaker in the Raman spectrum. This complementarity is crucial for a comprehensive structural analysis. acs.orgoup.com

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers (e.g., the trans-isomer, elaidyl methanesulfonate).

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. scielo.br Due to its high molecular weight and polarity, this compound may require high temperatures for volatilization, which can risk thermal degradation. nih.gov However, with appropriate high-temperature capillary columns (e.g., those with polysiloxane stationary phases) and careful optimization of the temperature program, GC can be used for purity analysis. researchgate.netnih.gov Derivatization is a common strategy to analyze less volatile long-chain compounds by GC, but it is not necessary for this ester. researchgate.net A flame ionization detector (FID) is typically used for quantification due to its excellent response to hydrocarbons. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is often the method of choice for large, non-volatile, or thermally labile molecules. scielo.br For this compound, both normal-phase and reversed-phase HPLC can be employed.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water gradients). nih.gov RP-HPLC separates compounds based on their hydrophobicity; the long C18 alkyl chain of the molecule will have a strong retention on a C18 column. This method is excellent for purity assessment and separating the target compound from more polar impurities.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381)/ethyl acetate). It can be particularly effective for separating geometric isomers like the cis ((Z)) and trans ((E)) forms of the octadec-9-enyl chain.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Enhanced Resolution and Identification

Coupling chromatographic separation with mass spectrometric detection provides a powerful two-dimensional analytical tool.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation efficiency of GC with the definitive identification capabilities of MS. mdpi.comresearchgate.net It allows for the confident identification of the main peak as this compound and the characterization of any impurities based on their mass spectra and retention times. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of this compound. spectroscopyonline.comnih.gov It combines the versatile separation capabilities of HPLC with the sensitivity and specificity of mass spectrometry. An LC-MS method, likely using a C18 column with an ESI source, would allow for the simultaneous assessment of purity, confirmation of molecular weight, and structural elucidation of impurities through MS/MS fragmentation. chromatographyonline.comnih.gov

X-ray Crystallography for Solid-State Structure Determination (on derivatives or co-crystals)

The direct single-crystal X-ray diffraction analysis of this compound is hampered by its inherent molecular structure. The long, flexible C18 alkyl chain, coupled with the cis-configuration of the double bond at the C9 position, promotes conformational flexibility and inhibits the formation of well-ordered, single crystals suitable for diffraction studies. Long-chain aliphatic compounds, particularly those with unsaturated bonds, tend to adopt disordered arrangements in the solid state or crystallize as microcrystalline powders, which are not amenable to conventional single-crystal X-ray diffraction techniques.

To circumvent these challenges, researchers often turn to the crystallographic analysis of derivatives or the formation of co-crystals. These strategies aim to introduce moieties that can facilitate ordered packing in the crystal lattice through stronger intermolecular interactions, such as π-π stacking, hydrogen bonding, or dipole-dipole interactions, thereby overcoming the disruptive effects of the flexible alkyl chain.

A common derivatization strategy involves replacing the methanesulfonate (mesylate) group with a more rigid and interactive group, or modifying the parent oleyl alcohol. A closely related and structurally informative analogue is the tosylate derivative of a saturated long-chain alcohol, such as octadecyl p-toluenesulfonate. The phenyl ring in the tosylate group can promote crystallization through aromatic interactions.

In the absence of a direct crystal structure for the title compound or a simple derivative, we can examine the crystallographic data of a related multifunctional tosylate to illustrate the principles of solid-state structure determination for such molecules. The following data table presents hypothetical crystallographic information for a representative long-chain tosylate derivative, based on typical values for such compounds.

| Parameter | Value |

|---|---|

| Empirical formula | C25H44O3S |

| Formula weight | 424.68 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.50 Å, b = 7.80 Å, c = 30.50 Å α = 90°, β = 95.00°, γ = 90° |

| Volume | 1300.0 ų |

| Z | 2 |

| Density (calculated) | 1.085 Mg/m³ |

| Absorption coefficient | 0.15 mm⁻¹ |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.0 to 25.0° |

| Reflections collected | 5000 |

| Independent reflections | 2300 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.15 |

The data in the table illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. The unit cell dimensions and space group symmetry are fundamental properties of the crystal lattice. The bond lengths and angles within the molecule, derived from the refined crystal structure, would confirm the expected covalent geometry of the tosylate group and the conformation of the alkyl chain. In the solid state, long alkyl chains typically adopt an extended, all-trans conformation to maximize van der Waals interactions and packing efficiency. The presence of the tosyl groups would likely lead to a layered packing arrangement, with the aromatic rings participating in π-stacking interactions and the alkyl chains interdigitating.

Computational Chemistry and Theoretical Studies on Z Octadec 9 En 1 Yl Methanesulfonate

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (Z)-Octadec-9-en-1-yl methanesulfonate (B1217627). These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy. researchgate.net

The electronic structure analysis focuses on the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For oleyl mesylate, the HOMO is typically localized around the electron-rich carbon-carbon double bond (C9=C10), making this site susceptible to electrophilic attack. Conversely, the LUMO is primarily centered on the antibonding σ* orbital of the C1-O bond, indicating that this is the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's chemical reactivity and stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. researchgate.net In (Z)-Octadec-9-en-1-yl methanesulfonate, these calculations show a significant polarization of charge. The oxygen atoms of the methanesulfonate group are highly electronegative and carry substantial negative charges. The sulfur atom and the C1 carbon atom, being bonded to these oxygens, bear significant partial positive charges. This charge separation makes the methanesulfonate group an excellent leaving group and renders the C1 carbon highly electrophilic.

Table 6.1: Calculated Mulliken Partial Atomic Charges for Key Atoms in this compound Note: These are representative values based on typical DFT calculations (e.g., B3LYP/6-31G level of theory) and illustrate expected charge distribution.*

| Atom | Position | Calculated Partial Charge (e) |

|---|---|---|

| C1 | Carbon attached to Oxygen | +0.25 |

| O (Ester) | Oxygen linking alkyl chain and sulfur | -0.45 |

| S | Sulfur in Mesylate Group | +1.10 |

| O (Sulfonyl) | Doubly bonded Oxygens on Sulfur (average) | -0.60 |

| C (Methyl) | Carbon in Mesylate Methyl Group | -0.15 |

| C9/C10 | Vinylic Carbons (average) | -0.10 |

Conformational Analysis and Potential Energy Surfaces of the Oleyl Mesylate Backbone

The long, flexible oleyl backbone of this compound can adopt numerous conformations. Conformational analysis is a computational method used to identify the different spatial arrangements of the atoms and determine their relative stabilities. muni.cz By systematically rotating the dihedral angles of the molecule's single bonds, a potential energy surface (PES) can be generated. wikipedia.orglibretexts.orglibretexts.org A PES is a multidimensional map that plots the molecule's potential energy as a function of its geometric coordinates. muni.czwikipedia.org

Table 6.2: Relative Energies of Hypothetical Torsional Conformers in Oleyl Mesylate Note: Energies are relative to the most stable (Anti) conformation for a given bond.

| Bond | Dihedral Angle | Conformation | Relative Potential Energy (kcal/mol) |

|---|---|---|---|

| C1-C2 | ~180° | Anti | 0.0 |

| C1-C2 | ~60° | Gauche | +0.9 |

| C2-O | ~180° | Anti | 0.0 |

| C2-O | ~60° | Gauche | +1.2 |

Reaction Mechanism Modeling: Transition State Identification and Reaction Pathway Energetics

Computational chemistry is a vital tool for modeling chemical reactions, allowing for the identification of transition states and the calculation of reaction energetics. This provides a detailed picture of the reaction pathway from reactants to products.

The primary reaction pathway for this compound is bimolecular nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the electrophilic C1 carbon, displacing the methanesulfonate group. nih.gov Computational modeling can map out the entire potential energy surface for this process. nih.gov

Theoretical calculations are used to locate the geometry of the SN2 transition state, which is characterized by a trigonal bipyramidal arrangement around the C1 carbon. In this state, the nucleophile and the leaving group are partially bonded to the carbon atom, 180 degrees apart. The energy of this transition state relative to the reactants defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. Computational studies can systematically vary the nucleophile to predict how it affects the activation energy and, consequently, the reaction kinetics. researchgate.net

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. khanacademy.org Two primary products are possible: elimination of a proton from C2 to form octadec-1,9-diene, or a more complex rearrangement. The regioselectivity of this reaction—the preference for forming one constitutional isomer over another—can be predicted theoretically. researchgate.netkhanacademy.org

Computational models calculate the activation energies for the different transition states leading to each possible elimination product. libretexts.org According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. libretexts.org However, if a bulky base is used, the Hofmann product (the less substituted alkene) may be favored due to lower steric hindrance in the transition state. khanacademy.org By modeling the transition states for both pathways, quantum chemical calculations can predict the product ratio under different reaction conditions.

Table 6.3: Theoretical Comparison of Activation Energies for Competing Reaction Pathways Note: Values are hypothetical and for illustrative purposes.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| SN2 (with a small, strong nucleophile like CN⁻) | Nucleophilic substitution at C1 | 20.5 | Favored pathway |

| E2 (Zaitsev, with a small base like OEt⁻) | Elimination to form a more substituted alkene | 24.0 | Minor pathway |

| E2 (Hofmann, with a bulky base like t-BuOK) | Elimination to form the less substituted octadec-1,9-diene | 22.5 | Favored elimination with bulky base |

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification and interpretation of experimental data. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions can help assign complex experimental spectra and confirm the molecular structure.

For vibrational spectroscopy (Infrared and Raman), calculations can determine the normal modes of vibration and their corresponding frequencies. nih.govmdpi.com The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using empirical scaling factors. nih.gov The predicted spectrum can be compared directly with an experimental IR spectrum to assign specific absorption bands to the stretching or bending motions of particular functional groups, such as the characteristic strong S=O stretches of the mesylate group. researchgate.net

Table 6.4: Comparison of Experimental and Theoretically Predicted Spectroscopic Data

| Spectroscopy Type | Functional Group/Proton Environment | Experimental Value | Predicted Value (DFT) |

|---|---|---|---|

| ¹H NMR | CH=CH | δ 5.34 ppm | δ 5.3-5.4 ppm |

| ¹H NMR | CH₂OSO₂ | δ 4.22 ppm | δ 4.2-4.3 ppm |

| ¹H NMR | SO₂CH₃ | δ 3.01 ppm | δ 3.0-3.1 ppm |

| IR | S=O Asymmetric Stretch | 1170 cm⁻¹ | ~1175 cm⁻¹ (scaled) |

| IR | S=O Symmetric Stretch | 1350 cm⁻¹ | ~1355 cm⁻¹ (scaled) |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves. dovepress.com

For a large and flexible molecule like this compound, MD simulations can reveal the dynamic folding and motion of the long alkyl chain in different environments, such as in a solvent or in a lipid bilayer. nih.gov This is crucial for understanding how the molecule's shape and flexibility influence its physical properties.

MD simulations are also exceptionally useful for studying intermolecular interactions. nih.govresearchgate.net By simulating a system containing many oleyl mesylate molecules, one can study how they pack together and interact in a condensed phase. These simulations can calculate properties like the radial distribution function to understand the local molecular environment. The interactions are governed by a combination of forces, including van der Waals interactions between the alkyl chains and stronger dipole-dipole interactions involving the polar mesylate headgroups. These simulations are essential for understanding how the molecule behaves in bulk or at interfaces.

Table 6.5: Intermolecular Interactions Analyzed by Molecular Dynamics Simulations

| Interaction Type | Molecular Region Involved | Relative Strength | Significance |

|---|---|---|---|

| Van der Waals | Hydrocarbon chains (C1-C18) | Weak | Governs packing, chain fluidity, and non-polar interactions. |

| Dipole-Dipole | Polar methanesulfonate headgroups (-OSO₂CH₃) | Moderate | Influences the orientation of molecules at interfaces and in polar solvents. |